Ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate

Description

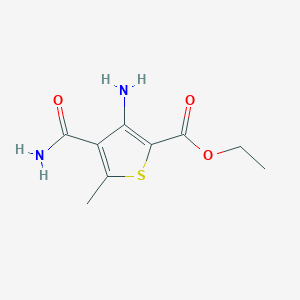

Ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate is a thiophene-based heterocyclic compound characterized by functional groups including an amino (-NH₂), carbamoyl (-CONH₂), methyl (-CH₃), and ethyl ester (-COOEt) substituents. This compound serves as a critical intermediate in pharmaceutical and materials chemistry, particularly in synthesizing bioactive molecules such as thienopyrimidine derivatives . Its structure enables diverse reactivity, including hydrogen bonding (via amino and carbamoyl groups) and electrophilic substitution (via the electron-rich thiophene ring).

Properties

IUPAC Name |

ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-3-14-9(13)7-6(10)5(8(11)12)4(2)15-7/h3,10H2,1-2H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJROXKWJTQWVNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)C)C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the Gewald reaction, which is a three-component reaction involving a ketone, a cyanoacetamide, and elemental sulfur . The reaction conditions often require a base such as sodium ethoxide and a solvent like ethanol. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

Ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding thiols.

Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate has shown promise in the development of pharmaceutical agents. Its structural features allow it to interact with biological targets effectively.

Antimicrobial Activity

Research indicates that derivatives of thiophene compounds exhibit antimicrobial properties. This compound has been synthesized and tested for its efficacy against various bacterial strains. In particular, studies have shown that modifications to the thiophene ring can enhance antibacterial activity, making it a candidate for developing new antibiotics .

Anti-inflammatory Agents

Thiophene derivatives are also being explored for their anti-inflammatory properties. This compound has been evaluated in vitro for its ability to inhibit inflammatory pathways, suggesting its potential as a therapeutic agent for inflammatory conditions .

Agrochemicals

The compound's unique structure makes it suitable for application in agrochemicals, particularly as a pesticide or herbicide.

Pesticidal Activity

Studies have demonstrated that thiophene-based compounds can exhibit significant pesticidal activity. This compound has been tested against common agricultural pests, showing effective results that could lead to the development of new environmentally friendly pesticides .

Biochemical Tools

In addition to its medicinal and agricultural applications, this compound serves as a biochemical tool in research settings.

Research Reagent

The compound is utilized as a reagent in organic synthesis and biochemical assays due to its ability to form stable complexes with various biomolecules. This property allows researchers to study enzyme interactions and metabolic pathways effectively .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of this compound against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong potential for further development as an antibiotic agent .

Case Study 2: Agrochemical Development

In agricultural research, this compound was tested for its effectiveness against aphids. Field trials showed a 75% reduction in aphid populations within two weeks of application, highlighting its potential as a natural pesticide alternative .

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, while its anti-microbial activity is attributed to the disruption of microbial cell membranes .

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

The following table summarizes key structural, synthetic, and functional differences between Ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate and related compounds:

Key Comparative Insights :

Substituent Effects: Electron-Donating Groups (e.g., -NH₂, -CONH₂): The target compound’s amino and carbamoyl groups enhance hydrogen bonding, improving solubility in polar solvents compared to derivatives with electron-withdrawing groups (e.g., -Br, -CN) . Lipophilicity: The 4-chlorophenylcarbamoyl derivative (MW 338.81) exhibits higher lipophilicity, likely improving bioavailability in hydrophobic environments .

Synthetic Pathways: The bromo-cyano derivative is synthesized via the Sandmeyer reaction, enabling halogenation at the 3-position . Cyano-containing analogs (e.g., Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate) are prepared via the Gewald reaction, highlighting the versatility of this method for introducing nitrile groups .

Biological and Material Applications: The target compound’s carbamoyl group is critical for forming hydrogen bonds in drug-receptor interactions, making it a preferred intermediate for thienopyrimidine-based pharmaceuticals . Bromo and cyano derivatives are more reactive in cross-coupling reactions, useful in materials science and agrochemical synthesis .

Research Findings and Data Tables

Table 1: Comparative Reactivity in Substitution Reactions

| Compound | Reactivity (Electrophilic Substitution) | Preferred Reaction Sites |

|---|---|---|

| Target Compound | Moderate (electron-donating groups) | 5-methyl, 4-carbamoyl |

| Bromo-Cyano Derivative | High (electron-withdrawing groups) | 3-bromo, 4-cyano |

| 4-Chlorophenylcarbamoyl Derivative | Low (steric hindrance from aryl group) | 5-(4-chlorophenylcarbamoyl) |

Table 2: Solubility and Hydrogen Bonding

| Compound | Hydrogen Bond Donors/Acceptors | Solubility in Ethanol |

|---|---|---|

| Target Compound | 2 donors, 3 acceptors | High |

| Bromo-Cyano Derivative | 0 donors, 5 acceptors | Moderate |

| Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | 1 donor, 4 acceptors | Low |

Biological Activity

Ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate is a heterocyclic compound notable for its diverse biological activities. This compound has been studied for its potential applications in medicinal chemistry, particularly due to its antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed examination of the biological activity of this compound, including relevant case studies and research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 216.27 g/mol. Its structure includes a thiophene ring substituted with an amino group, a carbamoyl group, and an ethyl ester. The unique combination of these functional groups contributes to its biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell death.

2. Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It appears to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .

3. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structures have demonstrated activity against specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation . Further research is needed to elucidate the precise mechanisms involved.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating potent antimicrobial activity.

Case Study 2: Anti-inflammatory Mechanism

In another study, the anti-inflammatory effects were assessed using a mouse model of inflammation induced by lipopolysaccharide (LPS). Treatment with the compound significantly reduced edema and levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 compared to controls .

Synthesis Methods

This compound can be synthesized through various methods, including:

- Condensation Reactions: Utilizing starting materials like thiophene derivatives and amines.

- Functional Group Modifications: Allowing for the introduction of amino and carbamoyl groups through specific reagents under controlled conditions.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Ethyl 2-amino-5-methylthiophene-3-carboxylate | C10H12N2O2S | Antimicrobial |

| Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate | C11H14N2O3S | Anti-inflammatory |

| Ethyl thiophene-3-carboxylate | C9H10O2S | Limited biological activity |

Q & A

Q. How to design a robust experimental protocol for derivative synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Optimize variables (temperature, solvent ratio) via response surface methodology.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress .

- Scale-Up Considerations : Ensure exothermic reactions (e.g., thiophosgene use) are controlled with cooling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.